molecular formula C8H4FN2NaO2 B586741 Sodium 5-fluoro-1H-indazole-3-carboxylate CAS No. 1391053-91-0

Sodium 5-fluoro-1H-indazole-3-carboxylate

Cat. No.: B586741
CAS No.: 1391053-91-0
M. Wt: 202.12
InChI Key: AFEPRSHXHFEDJO-UHFFFAOYSA-M
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Description

Sodium 5-fluoro-1H-indazole-3-carboxylate is a chemical compound that belongs to the class of indazole derivatives Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 5-fluoro-1H-indazole-3-carboxylate typically involves the reaction of 5-fluoroindazole with sodium hydroxide and carbon dioxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Material: 5-fluoroindazole

    Reagents: Sodium hydroxide (NaOH), Carbon dioxide (CO2)

    Reaction Conditions: The reaction is typically carried out in an aqueous medium at elevated temperatures to facilitate the formation of the carboxylate group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Sodium 5-fluoro-1H-indazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Sodium 5-fluoro-1H-indazole-3-carboxylate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.

    Biology: Studied for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    5-fluoroindazole: A precursor in the synthesis of Sodium 5-fluoro-1H-indazole-3-carboxylate.

    Indazole-3-carboxylate: A structurally related compound with similar chemical properties.

Uniqueness

This compound is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and bioavailability, making it a valuable molecule for various applications.

Properties

IUPAC Name

sodium;5-fluoro-1H-indazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2.Na/c9-4-1-2-6-5(3-4)7(8(12)13)11-10-6;/h1-3H,(H,10,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFEPRSHXHFEDJO-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=NN2)C(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4FN2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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